methyl 5-chloro-4-(1H-pyrazol-4-yl)thiophene-2-carboxylate

Lipophilicity Drug-likeness Permeability

Methyl 5-chloro-4-(1H-pyrazol-4-yl)thiophene-2-carboxylate (CAS 1239576-70-5) is a heterocyclic small molecule with the molecular formula C9H7ClN2O2S and a molecular weight of 242.68 g/mol, as documented in authoritative chemical databases. The compound features a thiophene-2-carboxylate core bearing a chlorine atom at position 5 and an N-unsubstituted pyrazole ring at position 4, creating a distinctive pharmacophoric arrangement that influences lipophilicity, hydrogen-bonding capacity, and metabolic stability relative to closely related analogs.

Molecular Formula C9H7ClN2O2S
Molecular Weight 242.68 g/mol
Cat. No. B12641405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-chloro-4-(1H-pyrazol-4-yl)thiophene-2-carboxylate
Molecular FormulaC9H7ClN2O2S
Molecular Weight242.68 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(S1)Cl)C2=CNN=C2
InChIInChI=1S/C9H7ClN2O2S/c1-14-9(13)7-2-6(8(10)15-7)5-3-11-12-4-5/h2-4H,1H3,(H,11,12)
InChIKeyVGXGHTBENKNHBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-chloro-4-(1H-pyrazol-4-yl)thiophene-2-carboxylate: Core Physicochemical and Structural Profile for Procurement Evaluation


Methyl 5-chloro-4-(1H-pyrazol-4-yl)thiophene-2-carboxylate (CAS 1239576-70-5) is a heterocyclic small molecule with the molecular formula C9H7ClN2O2S and a molecular weight of 242.68 g/mol, as documented in authoritative chemical databases . The compound features a thiophene-2-carboxylate core bearing a chlorine atom at position 5 and an N-unsubstituted pyrazole ring at position 4, creating a distinctive pharmacophoric arrangement that influences lipophilicity, hydrogen-bonding capacity, and metabolic stability relative to closely related analogs. This structural blueprint places the compound within the pyrazole–thiophene hybrid class, a scaffold recognized for its versatility in medicinal chemistry and agrochemical discovery programs.

Why Closely Related Thiophene–Pyrazole Analogs Cannot Directly Replace Methyl 5-chloro-4-(1H-pyrazol-4-yl)thiophene-2-carboxylate Without Risking Functional Divergence


Although the thiophene–pyrazole scaffold is shared across numerous commercial building blocks, small structural modifications produce outsized effects on key drug-likeness parameters. Replacing the chlorine atom with hydrogen eliminates a critical lipophilicity and metabolic-stability handle: systematic matched-pair analyses demonstrate that a single Cl substitution increases logP by approximately one unit, with corresponding impacts on membrane permeability and metabolic resistance [1]. Similarly, N-methylation of the pyrazole ring abolishes the hydrogen-bond donor capacity of the pyrazole NH, a functional feature frequently exploited for target engagement [2]. These substituent-level differences mean that analogs such as methyl 4-(1H-pyrazol-4-yl)thiophene-2-carboxylate (devoid of Cl) or methyl 5-chloro-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate (N-methylated) cannot be regarded as drop-in replacements without re-validation of biological or physicochemical performance.

Quantitative Differentiation Evidence: Methyl 5-chloro-4-(1H-pyrazol-4-yl)thiophene-2-carboxylate Versus Its Closest Structural Analogs


Lipophilicity (logP) Advantage Conferred by the 5-Chloro Substituent Relative to the Des-Chloro Analog

The presence of a chlorine atom at position 5 of the thiophene ring markedly elevates lipophilicity compared to the des-chloro analog methyl 4-(1H-pyrazol-4-yl)thiophene-2-carboxylate (CAS 1239576-64-7). Matched-pair analyses across medicinal chemistry datasets have established that replacement of hydrogen by chlorine increases logP by approximately 1 log unit [1]. Consequently, the 5-chloro compound is predicted to exhibit enhanced membrane permeability and stronger hydrophobic target interactions relative to its non-halogenated counterpart, a differential that must be considered when selecting building blocks for cell-active probe or lead-optimization campaigns.

Lipophilicity Drug-likeness Permeability

Magnitude of Potency Enhancement Potential Attributable to the 5-Chloro Substituent

Literature meta-analysis of matched molecular pairs demonstrates that a single hydrogen-to-chlorine substitution can increase biological potency by over 100-fold in optimal cases, with documented improvements up to 100,000-fold [1]. This 'magic chloro' effect arises from a combination of enhanced van der Waals contacts, halogen bonding, and improved pharmacokinetic properties. When selecting methyl 5-chloro-4-(1H-pyrazol-4-yl)thiophene-2-carboxylate over the des-chloro analog, the user benefits from the documented capacity of the chlorine atom to deliver non-incremental potency gains that are unavailable with the hydrogen-substituted comparator.

Potency Structure-Activity Relationship Chlorine Effect

Hydrogen-Bond Donor Capacity of the N-Unsubstituted Pyrazole Versus N-Methylated Analogs

The target compound retains a free NH on the pyrazole ring, enabling it to serve as a hydrogen-bond donor. In contrast, the commercially available N-methyl analog methyl 5-chloro-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate (CAS 1047630-52-3) lacks this H-bond donor functionality. This structural distinction is directly relevant to target recognition: the pyrazole NH frequently engages hinge-region residues in kinase ATP-binding sites and forms critical hydrogen bonds in numerous co-crystal structures [1]. Selection of the N-unsubstituted variant is therefore mandatory for projects that require or hypothesize a pyrazole NH donor interaction, as the N-methyl analog cannot provide this contact.

Hydrogen bonding Target engagement Kinase inhibitor design

Metabolic Stability Advantage of the 5-Chloro Substituent Over the Des-Chloro Analog

Chlorine substitution at metabolically labile positions on aromatic rings is a well-validated strategy for blocking cytochrome P450-mediated oxidative metabolism. The meta-analysis presented in the 'magic chloro' review documents that chlorine can combine the metabolic-stability benefits of fluorine with the lipophilicity and steric advantages of a methyl group, leading to improved clearance, half-life, and drug exposure in vivo [1]. The target compound's chlorine at position 5 of the thiophene ring is thus expected to confer superior metabolic resistance relative to the des-chloro analog, a differentiation that directly impacts the utility of this building block in lead optimization programs where metabolic stability is a key selection criterion.

Metabolic stability CYP450 Oxidative metabolism

Synthetic Versatility: The 5-Chloro Substituent as a Cross-Coupling Handle Absent in the Des-Chloro Analog

The chlorine atom at position 5 of the thiophene ring serves as a functional handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification of the scaffold [1]. The des-chloro analog methyl 4-(1H-pyrazol-4-yl)thiophene-2-carboxylate lacks this reactive site, limiting downstream synthetic elaboration options. For medicinal chemistry groups that require a common intermediate amenable to parallel synthesis, the 5-chloro compound provides a built-in diversification point without the need for additional halogenation steps.

Cross-coupling Diversification Suzuki reaction

Computed Physicochemical Property Profile Comparison Across the Analog Series

A side-by-side comparison of key computed physicochemical parameters highlights the differentiated property space occupied by the target compound relative to its closest commercially available analogs. The target compound (MW 242.68) sits between the lighter des-chloro analog (MW 208.24) and the heavier N-methyl analog (MW 256.70), with a polar surface area and hydrogen-bond profile distinct from both comparators . These differences, while modest in absolute magnitude, are sufficient to shift a compound across drug-likeness thresholds when embedded within larger lead molecules, and should inform multiparameter optimization strategies during building block selection.

Physicochemical properties Drug-likeness Rule-of-Five

Application Scenarios Where Methyl 5-chloro-4-(1H-pyrazol-4-yl)thiophene-2-carboxylate Provides Procurement-Relevant Differentiation


Kinase Inhibitor Fragment and Lead Optimization Libraries Requiring a Pyrazole NH Donor

In kinase drug discovery, the pyrazole NH often forms a critical hydrogen bond with the hinge region of the ATP-binding site. This target compound provides the requisite H-bond donor functionality that is absent in the N-methyl analog [1]. When constructing focused kinase inhibitor screening libraries or optimizing hinge-binding fragments, procurement of the N-unsubstituted variant ensures that the key pharmacophoric interaction can be realized without additional synthetic manipulation. The chlorine substituent further contributes to potency and metabolic stability, consistent with the 'magic chloro' effect documented across numerous kinase inhibitor programs [2].

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling of the 5-Chloro Handle

Medicinal chemistry teams requiring a common advanced intermediate for parallel SAR exploration benefit from the aryl chloride at position 5. This site is competent for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, enabling the rapid generation of diverse analog libraries from a single building block [3]. The des-chloro analog lacks this reactive handle, requiring separate halogenation steps that reduce synthetic throughput. For CROs and biotech companies with tight timelines, the target compound's built-in diversification point reduces step count and accelerates the design-make-test cycle.

Agrochemical Discovery Programs Targeting Fungal or Insect Pests

Pyrazole–thiophene hybrids are established scaffolds in agrochemical research, with documented antifungal and insecticidal activities [4]. The target compound's chlorine atom enhances lipophilicity—a favorable property for cuticular penetration in crop protection agents—while the N-unsubstituted pyrazole provides a structural feature distinct from many commercial pyrazole agrochemicals that typically bear N-alkyl substitution. This differentiation makes the compound a valuable input for agrochemical discovery groups seeking to explore novel chemical space within a validated scaffold class.

Focused Property Optimization Where Lipophilicity and Metabolic Stability Are Key Decision Criteria

Lead optimization programs frequently encounter the challenge of balancing potency gains against escalating lipophilicity. The target compound's chlorine atom delivers a consistent, literature-validated logP increase of approximately one unit, coupled with metabolic-stability benefits, when compared to the des-chloro analog [2]. This predictable property shift allows computational chemists and medicinal chemists to rationally incorporate the building block into multiparameter optimization workflows, with the chlorine serving as a tunable handle rather than an unknown variable.

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